3-[(2-Aminoethyl)dithio]propionic Acid 3-[(2-Aminoethyl)dithio]propionic Acid Aminoethyl-SS-propionic acid is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjguates.
Brand Name: Vulcanchem
CAS No.: 15579-00-7
VCID: VC0518511
InChI: InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8)
SMILES: C(CSSCCN)C(=O)O
Molecular Formula: C5H11NO2S2
Molecular Weight: 181.3 g/mol

3-[(2-Aminoethyl)dithio]propionic Acid

CAS No.: 15579-00-7

Cat. No.: VC0518511

Molecular Formula: C5H11NO2S2

Molecular Weight: 181.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-[(2-Aminoethyl)dithio]propionic Acid - 15579-00-7

Specification

CAS No. 15579-00-7
Molecular Formula C5H11NO2S2
Molecular Weight 181.3 g/mol
IUPAC Name 3-(2-aminoethyldisulfanyl)propanoic acid
Standard InChI InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8)
Standard InChI Key HMMFDEBVQNRZLJ-UHFFFAOYSA-N
SMILES C(CSSCCN)C(=O)O
Canonical SMILES C(CSSCCN)C(=O)O
Appearance Solid powder

Introduction

Chemical and Physical Properties

Structural Characteristics

AEDP’s structure consists of a propionic acid backbone linked to a 2-aminoethyl group via a disulfide bond. This configuration grants dual reactivity: the amine (-NH<sub>2</sub>) and carboxylic acid (-COOH) groups participate in conjugation reactions, while the disulfide (-S-S-) bond enables cleavage under reducing conditions .

Physicochemical Data

Key properties are summarized below:

PropertyValueSource
Molecular Weight181.28 g/mol
Melting Point138–141°C
Boiling Point339.5 ± 27.0°C (predicted)
Density1.320 ± 0.06 g/cm³
pKa4.20 ± 0.10 (predicted)
SolubilityWater, DMSO

The compound exhibits stability at -20°C but undergoes disulfide cleavage in the presence of reducing agents like dithiothreitol (DTT) .

Synthesis and Industrial Production

Laboratory Synthesis

AEDP is synthesized via a two-step protocol:

  • Disulfide Bond Formation: 3-Mercaptopropionic acid reacts with 2-aminoethanethiol under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub> or I<sub>2</sub>) to yield the disulfide intermediate .

  • Acidification: Treatment with hydrochloric acid produces the hydrochloride salt (CAS 351422-31-6), enhancing stability for storage .

The reaction is typically conducted at 25–50°C in aqueous or ethanolic media, achieving yields of 70–85% after crystallization .

Industrial-Scale Manufacturing

Industrial processes employ continuous flow reactors to optimize mixing and temperature control. Automated systems adjust reagent stoichiometry in real-time, while purification involves recrystallization or chromatographic techniques to meet pharmacopeial standards . Major suppliers include TargetMol Chemicals and Hangzhou Huarong Pharm, which produce AEDP at scales exceeding 100 kg/month .

Biochemical and Pharmaceutical Applications

Antibody-Drug Conjugates (ADCs)

AEDP serves as a cleavable linker in ADCs, connecting cytotoxic agents to monoclonal antibodies. The disulfide bond remains stable in circulation but ruptures in the reducing tumor microenvironment (high glutathione levels), enabling targeted drug release . For example, trastuzumab emtansine derivatives using AEDP linkers demonstrate 3–5× higher tumor selectivity than non-cleavable analogs .

Reversible Protein Immobilization

In proteomics, AEDP functionalizes chromatographic resins for reversible protein binding. Ligands conjugated via disulfide bonds elute under mild reducing conditions, preserving protein activity—a critical feature for enzyme purification .

Nanotechnology and Drug Delivery

Recent advances exploit AEDP’s redox sensitivity in nanocarriers. Poly(l-lysine)-coated gold nanoparticles (Au@PLL-AEDP) loaded with doxorubicin achieve 56% endosomal escape efficiency in HeLa cells, compared to 12% for non-responsive controls .

Analytical Characterization

Spectroscopic Methods

  • <sup>1</sup>H NMR (D<sub>2</sub>O): δ 2.65 (t, 2H, -CH<sub>2</sub>COOH), 2.95 (m, 4H, -S-S-CH<sub>2</sub>-), 3.15 (t, 2H, -CH<sub>2</sub>NH<sub>2</sub>) .

  • ESI-MS: m/z 182.1 [M+H]<sup>+</sup> (calculated: 181.28) .

Precautionary MeasureCode
Avoid contact with skinP264
Use eye protectionP305+P351+P338

Emerging Research Directions

Glutathione Biosensing

AEDP-functionalized fluorescent probes detect intracellular glutathione (GSH) with a limit of 0.1 µM, enabling real-time monitoring of oxidative stress in neurodegenerative disease models .

Smart Hydrogels

Redox-responsive hydrogels incorporating AEDP crosslinks release insulin in a glucose-dependent manner, showing promise for closed-loop diabetes therapy .

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